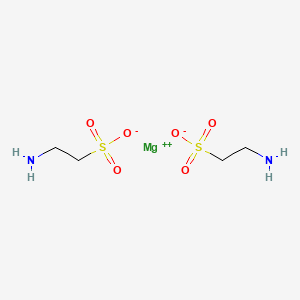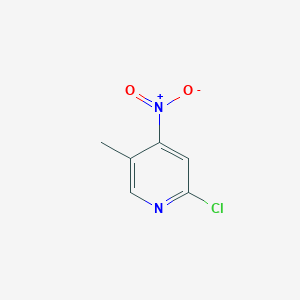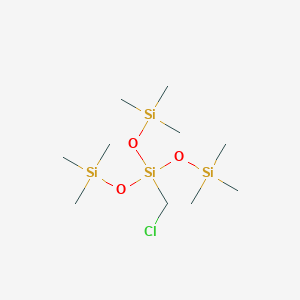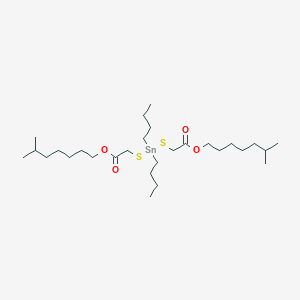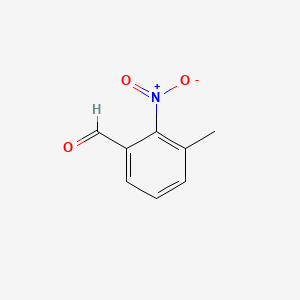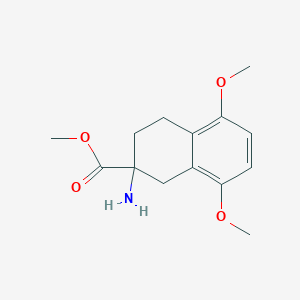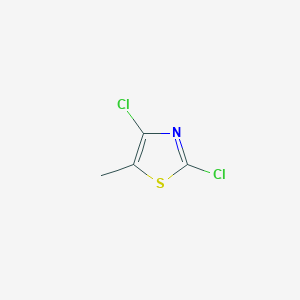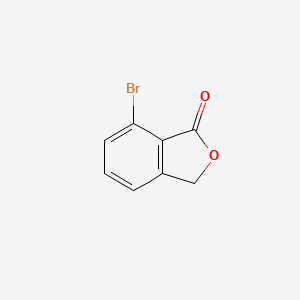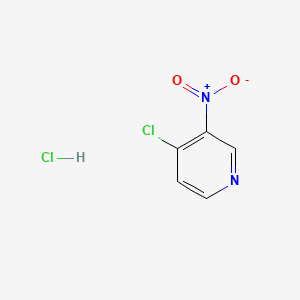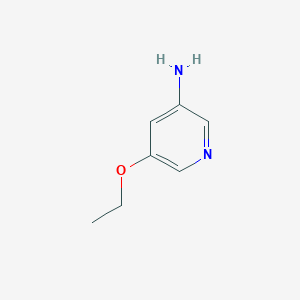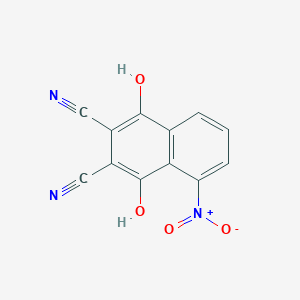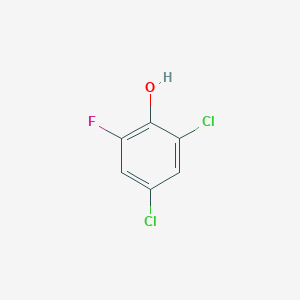
2,4-Dichloro-6-fluorophenol
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 2,4-Dichloro-6-fluorophenol were not found, a related compound, 2,6-dichlorophenol, has been synthesized through a process involving the improvement of vacuum to remove remaining sulfur dioxide and hydrogen chloride .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-fluorophenol is C6H3Cl2FO . Its InChI code is 1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H and the InChI key is NQLVRAWNANTXSI-UHFFFAOYSA-N .Chemical Reactions Analysis
2,4-Dichloro-6-fluorophenol has been studied in various chemical reactions. For instance, it has been used in the synthesis of new thiadiazolotriazinones, demonstrating its potential in creating biologically active molecules with antibacterial properties. Additionally, its photoreaction mechanisms have been investigated under low-temperature conditions.Physical And Chemical Properties Analysis
2,4-Dichloro-6-fluorophenol has a molecular weight of 180.99 . It is a powder at room temperature . The melting point is 41-42 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Environmental Sequestration
- Sequestration in Aquatic Plants : Research by Tront and Saunders (2007) explored the accumulation and transformation of halogenated phenols in plants. They used 19F NMR to identify and quantify contaminants and their metabolites, including 4-chloro-2-fluorophenol (4-Cl-2-FP) and its derivatives, in aquatic plant systems, contributing to understanding the environmental fate of such compounds (Tront & Saunders, 2007).
Chemical Synthesis and Transformations
- Nitration Mechanism : Bloomfield et al. (1983) studied the mechanism of nitration of various phenols, including 2,4-dichloro-6-fluorophenol, providing insights into electrophilic aromatic substitution reactions (Bloomfield et al., 1983).
- Synthesis of Antibacterial Agents : A study by Holla, Bhat, and Shetty (2003) utilized 2,4-dichloro-6-fluorophenol in the synthesis of new thiadiazolotriazinones, demonstrating its potential in creating biologically active molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).
- Photoreaction Mechanism : Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of various halogenated phenols, including 4-bromo-2-chloro-6-fluorophenol, under low-temperature conditions (Nanbu, Sekine, & Nakata, 2012).
Biophysical and Spectroscopic Studies
- Microwave Spectra Analysis : Larsen (1986) analyzed the microwave spectra of various phenols, including 4-fluorophenol, providing detailed information on molecular structures and internal rotation (Larsen, 1986).
- Molecular Polarizability : Malik, Singh, and Kumar (2015) conducted a study on 2,6-dichloro-4-fluoro phenol, evaluating its thermodynamic functions and molecular polarizability, offering insights into its physical properties (Malik, Singh, & Kumar, 2015).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 2,4-Dichloro-6-fluorophenol were not found in the search results, it has been studied extensively due to its diverse range of applications in scientific research. This suggests that it may continue to be a subject of interest in various fields of study.
Relevant Papers The search results included references to several papers related to 2,4-Dichloro-6-fluorophenol . These papers cover topics such as the degradation of 2,4-dichlorophenol in water by sequential electrocatalytic reduction and oxidation , and the use of 2,4-Dichloro-6-fluorophenol in the synthesis of new thiadiazolotriazinones.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVRAWNANTXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515334 | |
| Record name | 2,4-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluorophenol | |
CAS RN |
344-21-8 | |
| Record name | 2,4-Dichloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



